5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole
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Overview
Description
5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole: is a heterocyclic compound that contains both bromine and fluorine atoms. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of bromine and fluorine atoms in the molecule enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole typically involves multiple steps. One common method starts with the bromination of 2-aminophenol to form 5-bromo-2-aminophenol. This intermediate is then reacted with difluoromethyl bromide under specific conditions to introduce the difluoromethyl group. The final step involves cyclization to form the benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: The benzoxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted benzoxazoles, while oxidation can produce benzoxazole-2-carboxylic acids.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of bromine and fluorine atoms can enhance the pharmacokinetic properties of drug candidates, such as their metabolic stability and bioavailability.
Industry: The compound is also used in the development of agrochemicals and materials science. Its reactivity and stability make it suitable for the synthesis of pesticides, herbicides, and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand. The bromine and fluorine atoms can form strong interactions with target proteins, leading to inhibition or modulation of their activity. The molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
- Methyl 5-bromo-2,3-difluorobenzoate
- 2-Bromo-4,5-difluoroanisole
- 2-Bromo-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 5-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole is unique due to the presence of both bromine and difluoromethyl groups on the benzoxazole ring. This unique structure imparts distinct reactivity and stability, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H3Br2F2NO |
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Molecular Weight |
326.92 g/mol |
IUPAC Name |
5-bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole |
InChI |
InChI=1S/C8H3Br2F2NO/c9-4-1-2-6-5(3-4)13-7(14-6)8(10,11)12/h1-3H |
InChI Key |
PXNIDOJWJOWACX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(O2)C(F)(F)Br |
Origin of Product |
United States |
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